2,5-Difluoro-3-methylbenzamide 2,5-Difluoro-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1806332-12-6
VCID: VC3415747
InChI: InChI=1S/C8H7F2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
SMILES: CC1=CC(=CC(=C1F)C(=O)N)F
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol

2,5-Difluoro-3-methylbenzamide

CAS No.: 1806332-12-6

Cat. No.: VC3415747

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoro-3-methylbenzamide - 1806332-12-6

Specification

CAS No. 1806332-12-6
Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
IUPAC Name 2,5-difluoro-3-methylbenzamide
Standard InChI InChI=1S/C8H7F2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
Standard InChI Key PVMAKMHPSZYPAQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1F)C(=O)N)F
Canonical SMILES CC1=CC(=CC(=C1F)C(=O)N)F

Introduction

Chemical Properties and Structural Characteristics

2,5-Difluoro-3-methylbenzamide is a small-molecule organic compound characterized by its distinct structural arrangement. It has a benzene ring core with three key substituents: fluorine atoms at positions 2 and 5, a methyl group at position 3, and an amide group. The compound is identified by the following chemical specifications:

PropertyValueSource
Chemical Name2,5-Difluoro-3-methylbenzamide
CAS Registry Number1806332-12-6
Molecular FormulaC₈H₇F₂NO
Molecular Weight171.14-171.15 g/mol
SMILES NotationCc1cc(F)cc(C(N)=O)c1F
Physical StateSolid
Storage ConditionsRoom temperature

The chemical structure of 2,5-Difluoro-3-methylbenzamide features an amide group (-CONH₂) directly attached to the benzene ring, which contributes to its hydrogen bonding capabilities. The presence of two fluorine atoms introduces specific electronic and steric effects that influence the compound's reactivity and potential applications .

Structural Comparison with Related Compounds

To better understand the properties and potential applications of 2,5-Difluoro-3-methylbenzamide, it is valuable to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2,5-Difluoro-3-methylbenzamide1806332-12-6C₈H₇F₂NO171.15Reference compound
2,5-Difluoro-3-methylbenzylamine1427428-13-4C₈H₉F₂N157.16Contains amine instead of amide group
3,5-Difluoro-2-methylbenzamide1323966-37-5C₈H₇F₂NO171.14Different positions of fluorine and methyl substituents
2,5-Difluoro-N-methoxy-N-methylbenzamide198967-26-9C₉H₉F₂NO₂201.17Contains N-methoxy-N-methyl substitutions on the amide group

The positional isomer 3,5-Difluoro-2-methylbenzamide has been more extensively studied, with detailed information available in multiple databases including PubChem (CID 66523572) . The different arrangement of substituents in this isomer affects its electron distribution and potentially its biological and chemical properties.

Chemical Reactivity and Functional Group Transformations

The reactivity of 2,5-Difluoro-3-methylbenzamide is influenced by both its amide functionality and the presence of fluorine substituents:

Amide Reactions

The amide group can participate in various transformations:

  • Hydrolysis to carboxylic acid under acidic or basic conditions

  • Reduction to amine using strong reducing agents like lithium aluminum hydride

  • Dehydration to nitrile using dehydrating agents such as phosphorus pentoxide

Fluorine-Mediated Reactions

The fluorine atoms can influence reactivity in several ways:

  • Nucleophilic aromatic substitution reactions, particularly at the position ortho to the amide group

  • Metal-mediated coupling reactions, where the fluorine may serve as a directing group

  • Influencing the acidity of nearby protons, affecting the compound's participation in base-catalyzed reactions

Methyl Group Functionalization

The methyl group at position 3 represents a site for potential functionalization:

  • Oxidation to aldehyde, carboxylic acid, or other oxygenated derivatives

  • Radical halogenation to introduce bromine or chlorine substituents

  • Deprotonation and subsequent alkylation or acylation under appropriate conditions

Recent Research Developments

Research involving difluorinated benzamide derivatives has expanded in recent years, with several notable developments:

Structure-Activity Relationship Studies

Related difluorobenzamide compounds have been examined for their biological activities, with particular attention to:

  • Enzyme inhibition properties

  • Receptor binding affinities

  • Anti-inflammatory and antimicrobial potential

Computational Studies

Computational analyses of fluorinated benzamides have provided insights into:

  • Electronic structure and distribution

  • Conformational preferences

  • Interactions with biological macromolecules

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